Benzamil

描述

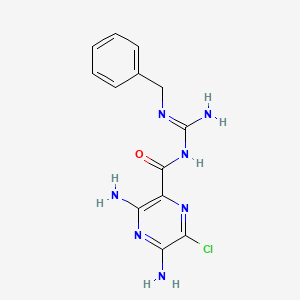

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-diamino-N-(N'-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN7O/c14-9-11(16)20-10(15)8(19-9)12(22)21-13(17)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,15,16,20)(H3,17,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDROGADUISDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183179 | |

| Record name | Benzamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2898-76-2 | |

| Record name | Benzamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2898-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04659UUJ94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Pharmacological Profile of Benzamil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzamil, also known as benzylamiloride, is a potent derivative of the diuretic amiloride.[1] It is a critical pharmacological tool used extensively in research to probe the function of specific ion transport systems. Its primary mechanism of action is the potent and specific blockade of the epithelial sodium channel (ENaC).[1] Additionally, this compound is a known inhibitor of the sodium-calcium exchanger (NCX).[2][3] Its utility extends across various physiological systems, including renal, cardiovascular, and central nervous systems, where it has been instrumental in elucidating the roles of sodium transport in processes ranging from blood pressure regulation to mechanosensation. This document provides an in-depth technical overview of this compound's pharmacological profile, including its mechanism of action, pharmacodynamics, key experimental findings, and detailed protocols for its characterization.

Mechanism of Action

This compound exerts its effects by targeting multiple ion transporters and channels, with a distinct potency profile.

-

Epithelial Sodium Channel (ENaC) Inhibition: this compound's principal pharmacological action is the direct, high-affinity blockade of the ENaC.[1] ENaC is a heterotrimeric channel found in the apical membrane of epithelial cells in the kidney, airways, and colon, where it plays a crucial role in sodium reabsorption. This compound is structurally an analog of amiloride; the addition of a benzyl group to the terminal nitrogen of the guanidinium group increases its inhibitory potency by several hundredfold compared to amiloride.[1] This modification enhances its affinity for the channel pore, effectively blocking sodium influx.

-

Sodium-Calcium Exchanger (NCX) Inhibition: this compound is also a potent inhibitor of the Na+/Ca2+ exchanger (NCX).[2][3] The NCX is a bidirectional membrane transporter that is critical for maintaining calcium homeostasis in various cell types, particularly in cardiomyocytes and neurons. By inhibiting NCX, this compound can modulate intracellular calcium levels, which has significant downstream effects on cellular signaling and function.

-

Other Channel Interactions: While less potent, this compound also interacts with other channels. It has been shown to block the transient receptor potential polycystic 3 (TRPP3) channel and small-conductance Ca2+-activated K+ (SK) channels.[2][3][4] These off-target effects are typically observed at higher concentrations than those required for ENaC or NCX inhibition.

Pharmacodynamics: Potency and Selectivity

The potency of this compound varies depending on the target protein and the experimental system. The following table summarizes key quantitative data from published literature.

| Target Protein | Parameter | Value | Species/Tissue | Reference |

| Epithelial Sodium Channel (ENaC) | IC50 | 4 nM | Bovine Kidney Cortex | [5] |

| Epithelial Sodium Channel (ENaC) | Kd | 5 nM | Bovine Kidney Cortex | [5] |

| Epithelial Sodium Channel (ENaC) | IC50 | 50 nM | Murine Kidney (CD PC Monolayers) | [6] |

| Sodium-Calcium Exchanger (NCX) | IC50 | ~100 nM | General | [2][3] |

| TRPP3 Channel | IC50 | 1.1 µM | (Ca2+-activated currents) | [2][3] |

| Small-Conductance Ca2+-activated K+ (SK) Channels | - | Inhibits neuronal and heterologously expressed channels | Hippocampal Pyramidal Neurons | [4] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Key Pharmacological Effects and In Vivo Studies

Central Nervous System and Cardiovascular Regulation

A significant body of research highlights the critical role of this compound-sensitive channels within the central nervous system in the pathogenesis of salt-dependent hypertension.

-

Central Administration: Intracerebroventricular (ICV) infusion of this compound effectively blocks the pressor responses to acute osmotic stimuli (e.g., hypertonic NaCl infusion).[7][8] It abolishes the associated increases in arterial pressure, heart rate, sympathetic discharge, and plasma vasopressin.[7] Furthermore, continuous central infusion of this compound can prevent or reverse the development of hypertension in Dahl salt-sensitive rats on a high-salt diet.[8][9]

-

Systemic Administration: In contrast, systemic (intravenous) administration of this compound, even at higher doses, does not significantly affect blood pressure in these models, pointing to a central mechanism of action for its antihypertensive effects.[7][8]

-

Mechanism in Hypertension: The proposed mechanism involves the blockade of specific brain Na+ channels. High salt intake is thought to activate these channels, leading to an increase in endogenous "ouabain" in the hypothalamus and pituitary, which in turn drives the hypertensive response.[9] Central this compound administration blocks these increases in brain "ouabain" and subsequently prevents the rise in blood pressure.[9]

Renal and Epithelial Ion Transport

-

ENaC Blockade in Kidney: As a potent ENaC blocker, this compound inhibits sodium reabsorption in the distal tubules and collecting ducts of the kidney.[1]

-

Effects on Urinary pH: Interestingly, the acute urine alkalization effect of this compound appears to be caused by direct inhibition of H+-K+-ATPases in the collecting duct, rather than solely as a secondary consequence of ENaC blockade.[10][11]

-

Cystic Fibrosis Research: Due to its potent inhibition of airway ENaC, this compound has been studied as a potential therapeutic for cystic fibrosis (CF) to counteract the sodium hyperabsorption characteristic of the disease.[1][12] However, clinical results have been disappointing.[1]

Pharmacokinetics and Physicochemical Properties

Detailed pharmacokinetic data (ADME) for this compound is not extensively published. However, its physicochemical properties and use in experimental settings provide some insights.

| Property | Value | Reference |

| Molecular Weight | 356.21 g/mol (HCl salt) | [2] |

| Chemical Formula | C13H14ClN7O·HCl | [2] |

| Solubility (DMSO) | 35.62 mg/mL (100 mM) | [2] |

| Solubility (Water) | 3.56 mg/mL (10 mM) | [2] |

In vivo studies typically utilize subcutaneous or intracerebroventricular routes of administration in animal models, with doses tailored to the specific experimental question.[3][7]

Experimental Protocols

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is used to measure the effect of this compound on ENaC expressed heterologously in frog oocytes.

-

Oocyte Preparation: Harvest stage V–VI oocytes from an adult female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution.

-

cRNA Injection: Inject oocytes with cRNAs encoding the α, β, and γ subunits of ENaC (e.g., 1 ng of each). Incubate the injected oocytes for 20-30 hours at 18°C in a modified Barth's saline solution to allow for channel expression.[13]

-

Electrophysiological Recording: Place a single oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., 110 mM Na+). Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential to a holding potential, typically between -60 mV and -100 mV.[13][14]

-

Data Acquisition: Record the whole-cell current. The ENaC-specific current is determined as the amiloride- or this compound-sensitive portion of the total current.

-

Dose-Response Analysis: To determine the IC50, sequentially perfuse the oocyte with increasing concentrations of this compound (e.g., from 1 nM to 100 µM).[14] Measure the current at each concentration. Normalize the current at each this compound concentration to the baseline current recorded in the absence of the drug.

-

Data Fitting: Plot the normalized current against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response equation (e.g., Hill equation) to calculate the IC50 value.[13][14]

Protocol: Short-Circuit Current (Isc) Measurement in Polarized Epithelial Monolayers

This technique assesses ion transport across a confluent monolayer of epithelial cells (e.g., human bronchial epithelial cells, HBEC) grown on permeable supports.

-

Cell Culture: Culture primary epithelial cells on permeable filter supports until a confluent, polarized monolayer with high transepithelial resistance is formed.

-

Ussing Chamber Setup: Mount the permeable support containing the cell monolayer in an Ussing chamber, which separates the apical and basolateral compartments. Fill both compartments with identical physiological saline solution, warmed to 37°C and bubbled with 95% O2/5% CO2.

-

Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV using an automated voltage clamp amplifier. The current required to maintain this clamp is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.

-

Experimental Procedure: After the baseline Isc stabilizes, add this compound in a cumulative, dose-wise fashion to the apical bath.[15]

-

Data Analysis: The decrease in Isc following the addition of this compound reflects the inhibition of ENaC-mediated sodium absorption.[15] Calculate the IC50 by plotting the change in Isc against the this compound concentration. The specificity of the effect can be confirmed by observing no further significant decrease in current upon subsequent addition of a maximal dose of another ENaC blocker.[15]

Signaling Pathways and Workflow Visualizations

Note: The following DOT language scripts can be rendered using any standard Graphviz tool to generate the diagrams.

This compound's Primary Mechanisms of Action

Caption: this compound's primary inhibitory effects on ENaC and NCX.

Experimental Workflow for TEVC Analysis

Caption: Workflow for determining this compound IC50 using TEVC.

CNS Mechanism in Salt-Sensitive Hypertension

Caption: Proposed CNS pathway of salt-sensitive hypertension.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound inhibits neuronal and heterologously expressed small conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Sodium Channel | Na+/Ca2+ Exchanger | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound blockade of brain Na+ channels averts Na(+)-induced hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Role for this compound-Sensitive Proteins of the Central Nervous System in the Pathogenesis of Salt-Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brain sodium channels mediate increases in brain "ouabain" and blood pressure in Dahl S rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. This compound-mediated urine alkalization is caused by the inhibition of H+-K+-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsjournals.org [atsjournals.org]

- 13. Inhibitory Tract Traps the Epithelial Na+ Channel in a Low Activity Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]

Benzamil: An In-depth Technical Guide to its Application as an Amiloride Analog in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamil, a potent analog of the diuretic amiloride, has emerged as a critical pharmacological tool in a diverse range of research fields. Its primary mechanism of action involves the blockade of specific ion channels, most notably the epithelial sodium channel (ENaC) and the sodium-calcium exchanger (NCX). This targeted inhibition allows for the precise dissection of cellular and physiological processes reliant on sodium and calcium homeostasis. This technical guide provides a comprehensive overview of this compound's applications in research, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanisms of Action

This compound exerts its effects by binding to and inhibiting the function of key ion transport proteins. Its increased potency compared to amiloride makes it a preferred tool for specific applications.

-

Epithelial Sodium Channel (ENaC) Inhibition: this compound is a highly potent blocker of ENaC, a key channel in the regulation of sodium balance and blood pressure. By inhibiting ENaC, this compound prevents the reabsorption of sodium ions in epithelial tissues, a mechanism central to its diuretic effect and its use in hypertension and cystic fibrosis research.

-

Sodium-Calcium Exchanger (NCX) Inhibition: this compound also effectively inhibits the NCX, a bidirectional transporter that plays a crucial role in maintaining intracellular calcium concentrations. This inhibition is particularly relevant in cardiovascular and neurological research, where calcium signaling is paramount.

-

Other Targets: Research has also indicated that this compound can affect other ion channels, such as the transient receptor potential polycystic 3 (TRPP3) channel, albeit with lower potency than for ENaC and NCX.[1][2]

Quantitative Data: A Comparative Overview

The following tables summarize key quantitative parameters of this compound's activity, providing a basis for experimental design and data interpretation.

| Target | IC50 Value | Species/Tissue | Reference(s) |

| Epithelial Sodium Channel (ENaC) | ~4 nM | Bovine Kidney Cortex | [3] |

| Epithelial Sodium Channel (ENaC) | 14 nM | Human Cystic Fibrosis Nasal Epithelium | [4] |

| Epithelial Sodium Channel (ENaC) | 50 nM | Murine Polycystic Kidney Disease Model | [5] |

| Sodium-Calcium Exchanger (NCX) | ~100 nM | Not Specified | [1][2] |

| TRPP3 Channel | 1.1 µM | Not Specified | [1][2] |

Table 1: Inhibitory Concentrations (IC50) of this compound for Various Ion Channels.

| Research Area | Animal Model | Dosage and Administration | Key Findings | Reference(s) |

| Hypertension | Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 0.7 mg/kg/day (subcutaneous) | Increased survival time. | [2] |

| Hypertension | Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats | 1 or 10 nmol/kg/day (intracerebroventricular) | Attenuated Na+-induced hypertension. | [6][7] |

| Cystic Fibrosis | Human Subjects | 1.7 x 10⁻³ M (topical nasal spray) | Prolonged duration of action compared to amiloride. | [8][9] |

Table 2: In Vivo Experimental Data for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Whole-Cell Patch-Clamp Electrophysiology for ENaC Inhibition

This protocol is designed to measure the effect of this compound on ENaC activity in isolated cells.

Materials:

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Cell culture of epithelial cells expressing ENaC (e.g., mpkCCD cells).

-

Extracellular (bath) solution: 145 mM NaCl, 1.2 mM MgCl2, 1.2 mM CaCl2, 2.5 mM KCl, 5.5 mM D-glucose, and 10 mM HEPES (pH 7.4).

-

Intracellular (pipette) solution: 120 mM KCl, 5 mM NaCl, 2 mM MgCl2, 5 mM EGTA, 10 mM HEPES, and 2 mM ATP (pH 7.2).

-

This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

-

Prepare fresh extracellular and intracellular solutions and filter-sterilize.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Plate ENaC-expressing cells on glass coverslips suitable for microscopy.

-

Mount the coverslip in the recording chamber and perfuse with extracellular solution.

-

Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ) using gentle suction.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Record baseline whole-cell currents.

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 10 nM to 1 µM).

-

Record the change in whole-cell current in the presence of this compound. The inhibition of ENaC will result in a decrease in the inward sodium current.

-

Wash out the this compound by perfusing with the control extracellular solution and observe the reversal of the current inhibition.

-

Analyze the data by measuring the amplitude of the this compound-sensitive current.

Ussing Chamber Assay for Transepithelial Ion Transport

This protocol measures the effect of this compound on net ion transport across an epithelial monolayer, a key technique in cystic fibrosis research.

Materials:

-

Ussing chamber system with voltage-clamp amplifier.

-

Cell culture inserts with a confluent monolayer of airway epithelial cells (e.g., primary human bronchial epithelial cells).

-

Ringer's solution: 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, and 10 mM glucose.

-

This compound stock solution.

-

Gas mixture: 95% O2 / 5% CO2.

Procedure:

-

Prepare and warm the Ringer's solution to 37°C and continuously bubble with the gas mixture to maintain pH at 7.4.

-

Mount the cell culture insert between the two halves of the Ussing chamber, separating the apical and basolateral compartments.

-

Fill both compartments with an equal volume of pre-warmed and gassed Ringer's solution.

-

Equilibrate the system for 20-30 minutes, allowing the transepithelial potential difference (Vt) and short-circuit current (Isc) to stabilize.

-

Measure the baseline Isc, which represents the net ion transport across the epithelium.

-

Add this compound to the apical compartment to achieve the desired final concentration (e.g., 10 µM).

-

Record the change in Isc. Inhibition of ENaC by this compound will cause a significant decrease in the Isc.

-

The magnitude of the decrease in Isc represents the amiloride-sensitive sodium current.

In Vivo Hypertension Model: DOCA-Salt Induced Hypertension

This protocol describes the induction of hypertension in rats and the subsequent treatment with this compound to assess its antihypertensive effects.

Materials:

-

Male Sprague-Dawley rats.

-

Deoxycorticosterone acetate (DOCA) pellets (e.g., 25 mg).

-

Drinking water containing 1% NaCl and 0.2% KCl.

-

This compound for intracerebroventricular (ICV) infusion.

-

Stereotaxic apparatus for ICV cannula implantation.

-

Osmotic minipumps for continuous infusion.

-

Blood pressure monitoring system (e.g., radiotelemetry).

Procedure:

-

Anesthetize the rats and perform a unilateral nephrectomy.

-

Implant a DOCA pellet subcutaneously.

-

Provide the rats with drinking water containing 1% NaCl and 0.2% KCl to induce hypertension.

-

For ICV administration, use a stereotaxic apparatus to implant a cannula into the lateral ventricle of the brain.

-

Connect the cannula to an osmotic minipump filled with either vehicle or this compound solution (e.g., for a dose of 10 nmol/kg/day).

-

Monitor blood pressure continuously using a radiotelemetry system for several weeks.

-

Compare the blood pressure profiles of rats treated with this compound to the vehicle-treated control group to determine the antihypertensive effect of central ENaC blockade.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving this compound.

Caption: Aldosterone signaling pathway leading to ENaC activation and its inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. physiologicinstruments.com [physiologicinstruments.com]

- 8. researchgate.net [researchgate.net]

- 9. Standardized Measurement of Nasal Membrane Transepithelial Potential Difference (NPD) [jove.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamil, a potent derivative of the diuretic amiloride, is a widely utilized pharmacological tool for the in vitro study of various ion channels and transporters. Its ability to selectively block specific targets at nanomolar to micromolar concentrations has made it invaluable in elucidating physiological and pathophysiological processes. This technical guide provides an in-depth overview of the primary molecular targets of this compound in vitro, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to support researchers in their experimental design and data interpretation.

Primary Molecular Targets of this compound

This compound exhibits inhibitory activity against several distinct classes of ion channels and transporters. The primary molecular targets identified through in vitro studies are summarized below, with their respective potencies.

Quantitative Data Summary

The inhibitory potency of this compound against its primary molecular targets is presented in the tables below. These values, primarily half-maximal inhibitory concentrations (IC50), have been compiled from various in vitro studies.

Table 1: Inhibition of Epithelial Sodium Channels (ENaC) by this compound

| Cell Type | ENaC Subunits | Assay Method | IC50 (nM) | References |

| Murine Cortical Collecting Duct (mpkCCD) Cells | αβγ | Short-Circuit Current (Isc) | 50 | [1] |

| Human Bronchial Epithelial (HBE) Cells | αβγ | Short-Circuit Current (Isc) | 87.3 | [2] |

| Human Embryonic Kidney (HEK293) Cells | αβγ | Whole-Cell Patch Clamp | ~20 | [3] |

Table 2: Inhibition of Acid-Sensing Ion Channels (ASICs) by this compound

| Cell Type | ASIC Subtype(s) | Assay Method | IC50 (µM) | References |

| Chinese Hamster Ovary (CHO) Cells | hASIC1a | Automated Patch Clamp | 3.65 | [1] |

| Mouse Cortical Neurons | Endogenous ASICs | Whole-Cell Patch Clamp | 2.40 | [4] |

| Colonic Afferents (Mouse) | ASIC2 and ASIC3 | Single Afferent Fiber Recordings | Effective at 1-300 µM | [5] |

Table 3: Inhibition of Other Molecular Targets by this compound

| Target | Cell/Tissue Type | Assay Method | IC50 | References |

| Na+/Ca2+ Exchanger (NCX) | Not Specified | Not Specified | ~100 nM | [6] |

| H+/K+-ATPase | Pig Gastric Mucosa | In vitro enzyme activity | Not explicitly determined for this compound, but shown to be a direct inhibitor | [4][7] |

| Small Conductance Ca2+-activated K+ (SK) Channels | Hippocampal Pyramidal Neurons | Whole-Cell Patch Clamp | Inhibition observed at micromolar concentrations | [8][9] |

| Voltage-gated Ca2+ Channels | Hippocampal Pyramidal Neurons | Whole-Cell Patch Clamp | Inhibition observed | [8][9] |

| TRPP3 Channels | Xenopus laevis Oocytes | Two-Microelectrode Voltage Clamp | 1.1 µM | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols offer a foundation for researchers looking to replicate or adapt these assays for their own studies.

Electrophysiological Recording of ENaC Inhibition

Method: Whole-cell patch-clamp electrophysiology is a standard method to assess the inhibitory effect of this compound on ENaC channels expressed in cell lines such as mpkCCD or HEK293 cells.

Protocol Outline:

-

Cell Culture: Culture mpkCCD or HEK293 cells stably expressing αβγ-ENaC subunits on glass coverslips.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with an intracellular solution containing (in mM): 120 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with KOH.

-

Extracellular Solution: Use an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, and 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Recording:

-

Establish a whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Record baseline ENaC currents.

-

Perfuse the cells with the extracellular solution containing varying concentrations of this compound.

-

Measure the inhibition of the whole-cell current.

-

-

Data Analysis: Plot the percentage of current inhibition against the this compound concentration to determine the IC50 value using a sigmoidal dose-response curve fit.

Measurement of ASIC Inhibition

Method: Automated patch-clamp or conventional whole-cell patch-clamp techniques are employed to measure the inhibition of proton-gated currents through ASIC channels in transfected CHO cells or primary neurons.

Protocol Outline:

-

Cell Preparation: Use CHO cells stably expressing the ASIC subtype of interest (e.g., hASIC1a) or cultured primary neurons (e.g., mouse cortical neurons).

-

Solutions:

-

External Solution (pH 7.4): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

External Solution (pH 6.0): Same as above, but adjusted to pH 6.0 with MES.

-

Internal Solution: (in mM) 120 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with KOH.

-

-

Recording:

-

Establish a whole-cell recording configuration.

-

Hold the cell at a membrane potential of -60 mV.

-

Activate ASIC currents by rapidly perfusing the cell with the pH 6.0 external solution.

-

Apply varying concentrations of this compound in the pH 7.4 external solution prior to and during the acidic challenge.

-

-

Data Analysis: Determine the IC50 for this compound by measuring the reduction in the peak amplitude of the acid-evoked current at different drug concentrations.

In Vitro Na+/Ca2+ Exchanger (NCX) Activity Assay

Method: The inhibitory effect of this compound on NCX can be assessed by measuring Na+-dependent Ca2+ uptake or efflux in isolated cells or membrane vesicles.

Protocol Outline:

-

Cell/Vesicle Preparation: Isolate cardiac myocytes or prepare sarcolemmal vesicles from heart tissue.

-

Loading: Load the cells or vesicles with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) or radioactive 45Ca2+.

-

Assay:

-

Initiate NCX activity by creating an outwardly directed Na+ gradient (for Ca2+ influx) or an inwardly directed Na+ gradient (for Ca2+ efflux).

-

For Ca2+ influx, replace the intracellular Na+ with K+ or another cation and then expose the cells/vesicles to an extracellular solution containing Na+.

-

Measure the change in intracellular Ca2+ concentration or the efflux of 45Ca2+ over time in the presence and absence of different concentrations of this compound.

-

-

Data Analysis: Calculate the rate of Ca2+ transport and determine the IC50 of this compound by fitting the dose-response data.

H+/K+-ATPase Inhibition Assay

Method: The activity of H+/K+-ATPase is typically measured in vitro using purified gastric membrane vesicles. The assay quantifies the ATP hydrolysis activity of the enzyme.

Protocol Outline:

-

Vesicle Preparation: Prepare H+/K+-ATPase-rich vesicles from porcine or rabbit gastric mucosa.

-

Reaction Mixture: Prepare a reaction buffer containing (in mM): 40 Tris-HCl (pH 7.4), 2 MgCl2, and 10 KCl.

-

Assay Procedure:

-

Pre-incubate the gastric vesicles with varying concentrations of this compound.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite green assay).

-

-

Data Analysis: Determine the inhibitory effect of this compound by comparing the ATPase activity in the presence of the compound to the control activity.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes are provided below using the DOT language for Graphviz.

Signaling Pathway Diagrams

Caption: Inhibition of ENaC by this compound blocks sodium influx.

Caption: this compound blocks proton-activated cation influx via ASICs.

Experimental Workflow Diagrams

Caption: Workflow for whole-cell patch clamp experiments.

Conclusion

This compound is a versatile and potent inhibitor of several key ion channels and transporters in vitro. Its primary targets include ENaC, ASICs, NCX, H+/K+-ATPases, SK channels, and TRPP3 channels. Understanding the specific potency and mechanism of action of this compound at each of these targets is crucial for the accurate interpretation of experimental results. The quantitative data, detailed protocols, and visual workflows provided in this guide are intended to serve as a valuable resource for researchers utilizing this compound in their in vitro investigations, facilitating robust experimental design and advancing our understanding of the physiological roles of these important molecular targets.

References

- 1. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The expression of endogenous voltage‐gated potassium channels in HEK293 cells is affected by culture conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanion.de [nanion.de]

- 8. Inhibition of gastric (H+ + K+)-ATPase by the substituted benzimidazole, picoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Benzamil's Impact on Ion Transport: An In-Depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of ion transport modulation is paramount. Benzamil, a potent derivative of amiloride, serves as a critical tool in this exploration, primarily recognized for its high-affinity blockade of the Epithelial Sodium Channel (ENaC). This guide provides a comprehensive overview of this compound's effects on ion transport in cell culture, detailing its mechanism of action, experimental protocols for its study, and quantitative data on its efficacy.

Mechanism of Action: Beyond ENaC Inhibition

This compound's principal mechanism of action is the reversible, high-affinity blockade of the ENaC, a key player in sodium reabsorption in epithelial tissues.[1][2][3] By binding to the pore of the channel, this compound physically obstructs the passage of sodium ions, thereby inhibiting sodium influx.[4] This action is crucial in regulating processes such as fluid balance and blood pressure.

However, the effects of this compound extend beyond ENaC. At higher concentrations, it also demonstrates inhibitory activity against the Sodium-Calcium Exchanger (NCX), a critical component of intracellular calcium homeostasis.[5] The NCX typically extrudes calcium from the cell, but its inhibition by this compound can lead to alterations in intracellular calcium levels. Furthermore, off-target effects have been observed on other ion channels, including Small Conductance Calcium-activated K+ (SK) channels, voltage-gated calcium channels, and H+-K+-ATPases, highlighting the importance of careful dose-response studies to dissect its specific effects.[6][7]

Quantitative Data: A Comparative Overview of this compound's Potency

The inhibitory potency of this compound varies significantly across different ion channels and experimental conditions. The following tables summarize key quantitative data from published studies.

| Target | Cell Type/System | IC50 | Reference |

| ENaC | Tg737°rpk CD PC monolayers | 50 nM | [2] |

| ENaC | Oocytes | See Table 2 | [4] |

| SK2 Channels | Recombinant | 67 µM | [8] |

| SK Channels | HEK cells | 35-67 µM | [9] |

| UNC-8d (a DEG/ENaC channel) | Oocytes | 14.8 ± 1.6 µM | [10] |

Table 1: IC50 Values of this compound for Various Ion Channels. This table provides a summary of the half-maximal inhibitory concentrations (IC50) of this compound for different ion channels in various experimental systems.

| Holding Voltage | IC50 (µM) |

| -60 mV | 0.04 ± 0.003 |

| -40 mV | 0.05 ± 0.004 |

| -20 mV | 0.06 ± 0.005 |

| 0 mV | 0.07 ± 0.005 |

Table 2: Voltage-Dependent IC50 of this compound for ENaC. This table details the IC50 values of this compound for the Epithelial Sodium Channel (ENaC) at different membrane holding potentials, as determined from dose-response curves.[4]

Experimental Protocols: Methodologies for Studying this compound's Effects

To investigate the multifaceted effects of this compound on ion transport, a variety of experimental techniques are employed. Below are detailed protocols for key experiments.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of ion channel activity and the effect of this compound on ionic currents.

Objective: To measure ENaC-mediated currents and their inhibition by this compound.

Materials:

-

Cell culture of interest (e.g., epithelial cells)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular solution (in mM): 145 NaCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

-

Intracellular solution (in mM): 120 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 1 EGTA (pH 7.2)

-

This compound stock solution

Procedure:

-

Prepare borosilicate glass pipettes with a resistance of 4-8 MΩ when filled with intracellular solution.

-

Plate cells on coverslips suitable for microscopy.

-

Mount a coverslip in the recording chamber and perfuse with extracellular solution.

-

Approach a single cell with the patch pipette and apply gentle suction to form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -60 mV.

-

Record baseline currents.

-

Perfuse the chamber with extracellular solution containing varying concentrations of this compound.

-

Record the inhibition of the inward sodium current.

-

Wash out this compound to observe the reversibility of the block.

-

Analyze the data to determine the dose-response relationship and IC50 value.

Fluorescence Imaging: Measurement of Intracellular Calcium

This method is used to visualize and quantify changes in intracellular calcium concentration following this compound application, primarily to study its effects on NCX.

Objective: To measure changes in intracellular calcium levels in response to this compound.

Materials:

-

Cells cultured on glass-bottom dishes

-

Fluorescence microscope with appropriate filter sets for Fura-2 AM

-

Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound stock solution

Procedure:

-

Load cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS for 30-60 minutes at 37°C.

-

Wash the cells twice with HBS to remove extracellular dye.

-

Mount the dish on the microscope stage.

-

Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (340/380).

-

Add this compound to the imaging chamber at the desired concentration.

-

Continuously record the fluorescence ratio to monitor changes in intracellular calcium.

-

Analyze the data by calculating the change in the 340/380 ratio over time.

Cell Volume Measurement: Fluorescence Exclusion Microscopy

This technique is employed to assess the role of this compound-sensitive ion channels in cell volume regulation.

Objective: To determine the effect of this compound on cell volume changes in response to osmotic stress.

Materials:

-

Cells cultured on coverslips

-

Fluorescence microscope

-

Calcein-AM (or other suitable fluorescent dye for cell volume)

-

Isotonic and hypertonic solutions

-

This compound stock solution

Procedure:

-

Load cells with Calcein-AM for 30 minutes at 37°C to label the cytoplasm.

-

Wash the cells to remove excess dye.

-

Mount the coverslip in an imaging chamber with isotonic solution.

-

Acquire baseline fluorescence images of the cells.

-

Induce cell shrinkage by replacing the isotonic solution with a hypertonic solution.

-

Monitor the change in cell volume by acquiring time-lapse fluorescence images.

-

In a parallel experiment, pre-incubate the cells with this compound for a specified period before inducing hypertonic stress.

-

Compare the rate and extent of cell volume change in the presence and absence of this compound.

-

Analyze the images to quantify cell volume based on the fluorescent area or intensity.

Signaling Pathways and Experimental Workflows

The inhibition of ion transport by this compound initiates a cascade of intracellular events. Visualizing these pathways and experimental workflows can aid in understanding the broader physiological consequences.

Conclusion

This compound remains an indispensable pharmacological tool for investigating ion transport in cell culture. Its high affinity and specificity for ENaC, coupled with its effects on other key ion transporters, provide a powerful means to dissect complex cellular processes. By employing the detailed protocols and understanding the quantitative aspects of its inhibitory profile presented in this guide, researchers can effectively utilize this compound to advance our knowledge of ion channel function in health and disease, paving the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound sensitive ion channels contribute to volume regulation in canine chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of amiloride, this compound, and alterations in extracellular Na+ on the rat afferent arteriole and its myogenic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits neuronal and heterologously expressed small conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-mediated urine alkalization is caused by the inhibition of H+-K+-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. physoc.org [physoc.org]

- 10. DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Chemical Synthesis of Benzamil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamil, also known as benzylamiloride, is a potent derivative of the potassium-sparing diuretic amiloride. It is a crucial pharmacological tool used extensively in research to probe the function of specific ion transport systems. By adding a benzyl group to the guanidinium moiety of amiloride, its inhibitory potency, particularly against the epithelial sodium channel (ENaC), is increased by several hundredfold.[1] This guide provides an in-depth overview of the discovery of this compound, a representative chemical synthesis protocol, its mechanism of action, and key experimental methodologies for its study.

Discovery and Development

The story of this compound begins with its parent compound, amiloride. Amiloride was first synthesized and discovered in the late 1960s by Merck Sharp and Dohme Research Laboratories during a screening program for compounds that could induce the excretion of sodium (natriuresis) without the simultaneous loss of potassium (kaliuresis). Following its discovery, thousands of amiloride analogs were synthesized to explore the structure-activity relationships and to develop more potent and specific inhibitors for various ion transporters.[2]

This research, notably by scientists like Kleyman and Cragoe, led to the development of this compound. It was found that introducing hydrophobic substituents, such as a benzyl group, onto the terminal nitrogen of the guanidino moiety significantly enhanced the compound's inhibitory activity against the epithelial sodium channel (ENaC).[2] This modification resulted in a molecule that is several hundred times more potent than amiloride for this specific target, cementing this compound's role as a high-affinity ENaC blocker in physiological research.[1][2]

Chemical Synthesis of this compound

This compound is chemically named 3,5-diamino-N-[(benzylamino)(imino)methyl]-6-chloropyrazine-2-carboxamide. While specific, detailed industrial synthesis protocols are often proprietary, a representative laboratory-scale synthesis can be outlined based on established pyrazine chemistry and the synthesis of related amiloride analogs. A common strategy involves the reaction of a pyrazine-2-carboxylate ester with a substituted guanidine.

Representative Synthetic Scheme

The synthesis can be conceptualized as the condensation of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate with benzylguanidine.

Step 1: Preparation of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. This starting material is a common precursor for many amiloride analogs.

Step 2: Condensation with Benzylguanidine. The pyrazinoate ester is reacted with benzylguanidine in the presence of a strong base (e.g., sodium methoxide) to form the target acylguanidine structure of this compound.

Experimental Protocol (Representative)

The following protocol is a representative example based on general procedures for the synthesis of amiloride analogs. Researchers should conduct a thorough hazard analysis and risk assessment prior to performing any chemical synthesis.

-

Preparation of Benzylguanidine: Benzylguanidine can be prepared from the reaction of benzylamine with S-methylisothiourea sulfate or a similar guanylating agent.

-

Reaction Setup: To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add benzylguanidine (1.0 equivalent). Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of Pyrazinoate: Add methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 65°C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid). Reduce the solvent volume under vacuum. The resulting crude product may precipitate.

-

Purification: Collect the crude solid by filtration. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. The final product should be characterized by analytical methods such as NMR spectroscopy, mass spectrometry, and melting point determination.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by blocking several key ion channels and exchangers, with its highest affinity being for the epithelial sodium channel (ENaC).

-

Epithelial Sodium Channel (ENaC): this compound is a potent, direct blocker of ENaC, a channel critical for sodium reabsorption in the kidneys, colon, and airways.[1] By physically occluding the channel pore, it prevents the influx of Na+ ions into the cell.

-

Sodium-Calcium Exchanger (NCX): this compound also acts as an inhibitor of the Na+/Ca2+ exchanger, a membrane protein that removes calcium from cells.[3] This inhibition can lead to alterations in intracellular calcium homeostasis.

-

Other Targets: At higher concentrations, this compound has been shown to inhibit other channels, including the Transient Receptor Potential Polycystin-3 (TRPP3) channel and Small Conductance Ca2+-activated K+ (SK) channels.[3][3][4] This polypharmacology necessitates careful dose selection and interpretation of experimental results.

The diagram below illustrates the primary molecular targets of this compound at the cell membrane.

Quantitative Biological Data

The potency of this compound varies depending on the specific ion channel target and the biological system being studied. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

| Target | Biological System | Potency Metric | Value | Reference(s) |

| ENaC | Bovine kidney cortex membrane vesicles | IC50 | 4 nM | [5] |

| ENaC | Bovine kidney cortex membrane vesicles | Kd | 5 nM | [5] |

| ENaC | Human Bronchial Epithelial (HBE) cells | EC50 | 21.9 nM | |

| Na+/Ca2+ Exchanger (NCX) | Mouse podocytes | IC50 | ~100 nM | [3][5] |

| TRPP3 Channel | Heterologous expression system | IC50 | 1.1 µM | [3][5] |

| SK Channels (recombinant) | Human Embryonic Kidney (HEK) cells | IC50 | 35-67 µM | [4] |

Key Experimental Protocols

The functional activity of this compound is typically assessed using electrophysiological techniques that measure ion transport across cell membranes or epithelia.

Ussing Chamber Electrophysiology for Epithelial Tissues

The Ussing chamber technique is the gold standard for measuring ion transport across intact epithelial tissues (e.g., airway or intestinal mucosa).[6][7] It allows for the precise measurement of parameters like short-circuit current (Isc), which reflects net ion movement.

Protocol Outline:

-

Tissue Preparation: Excise the epithelial tissue of interest (e.g., mouse intestine) and mount it between the two halves of the Ussing chamber, separating the apical (mucosal) and basolateral (serosal) sides.[6]

-

Bathing Solution: Fill both chambers with a physiological Ringer's solution, typically containing glucose as an energy substrate, and maintain at 37°C while gassing with 95% O2/5% CO2 to maintain pH 7.4.[6][8]

-

Equilibration: Allow the tissue to equilibrate until a stable baseline transepithelial potential difference and short-circuit current (Isc) are achieved.

-

This compound Application: Add this compound to the apical chamber to the desired final concentration. ENaC-mediated sodium transport will be inhibited, resulting in a decrease in the Isc.

-

Data Acquisition: Continuously record the Isc. The magnitude of the this compound-sensitive current (the difference in Isc before and after adding the inhibitor) represents the ENaC activity.[9][10]

The diagram below outlines the general workflow for a Ussing chamber experiment.

Patch-Clamp Electrophysiology

To study the effect of this compound on specific channels in individual cells (e.g., SK channels in neurons), the patch-clamp technique is employed.[4][11]

Protocol Outline (Whole-Cell Configuration):

-

Cell Preparation: Prepare a culture of the cells of interest (e.g., dissociated hippocampal neurons).[4]

-

Pipette Preparation: Fabricate a glass micropipette and fill it with an intracellular solution.

-

Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a single cell and apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.

-

Recording: Using a voltage-clamp protocol, apply specific voltage steps to elicit channel activity (e.g., a depolarization to activate Ca2+ influx, which in turn opens SK channels).[4]

-

This compound Application: Perfuse the bath with a solution containing this compound.

-

Data Analysis: Record the currents before and after this compound application to quantify the degree of inhibition. For SK channels, this would be observed as a reduction in the afterhyperpolarization current (IAHP).[4]

Conclusion

This compound is a powerful pharmacological agent that has been instrumental in elucidating the physiological roles of ENaC and other ion transporters. Its high potency and specificity for ENaC, relative to amiloride, make it an indispensable tool in renal, respiratory, and neuroscience research. A thorough understanding of its synthesis, mechanism of action, and potential off-target effects is critical for its effective use and the accurate interpretation of experimental data in the pursuit of new therapeutic strategies.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits neuronal and heterologously expressed small conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. physoc.org [physoc.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Downregulation of epithelial sodium channel (ENaC) activity in human airway epithelia after low temperature incubation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Down-regulation of the epithelial Na⁺ channel ENaC by Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. docs.axolbio.com [docs.axolbio.com]

In-Depth Technical Guide: Benzamil Hydrochloride Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of benzamil hydrochloride in dimethyl sulfoxide (DMSO), a common solvent used in drug discovery and development. This document summarizes available quantitative data, outlines detailed experimental protocols for in-house assessment, and illustrates the key signaling pathways affected by this potent ion channel inhibitor.

This compound Hydrochloride: A Profile

This compound hydrochloride is a potent analog of amiloride, known for its inhibitory effects on the epithelial sodium channel (ENaC) and the sodium-calcium exchanger (NCX).[1][2] Its ability to modulate ion flux across cell membranes makes it a valuable tool in physiological research and a potential therapeutic agent.

Chemical Structure:

References

Benzamil as a Blocker of the Na+/Ca2+ Exchanger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-calcium exchanger (NCX) is a critical plasma membrane transport protein that plays a pivotal role in maintaining intracellular calcium homeostasis in a variety of cell types, particularly in excitable cells such as cardiomyocytes and neurons. By extruding one Ca²⁺ ion in exchange for the entry of three Na⁺ ions, the NCX is a major mechanism for calcium efflux, thereby influencing physiological processes ranging from muscle contraction and relaxation to neurotransmission and gene expression.

Benzamil, a derivative of the diuretic amiloride, has been widely used as a pharmacological tool to investigate the physiological and pathophysiological roles of the NCX. It acts as a blocker of the exchanger, although its utility is tempered by a notable lack of specificity, exhibiting inhibitory effects on other ion channels and transporters. This guide provides an in-depth technical overview of this compound as an NCX inhibitor, summarizing key quantitative data, detailing experimental protocols for its use, and visualizing its impact on relevant signaling pathways.

Data Presentation: Quantitative Pharmacological Profile of this compound

This compound's inhibitory activity is not confined to the Na+/Ca2+ exchanger. To facilitate informed experimental design, the following table summarizes its potency (IC₅₀ values) against its primary target (NCX) and key off-targets, namely the epithelial sodium channel (ENaC) and L-type calcium channels. This data highlights the necessity of careful dose selection and the consideration of potential confounding effects in experimental interpretations.

| Target | IC₅₀ | Cell Type / Tissue | Comments | Reference(s) |

| Na+/Ca²⁺ Exchanger (NCX) | ~100 nM | Not specified | Amiloride analogue. | [1] |

| 21 µM | Rat ventricular cardiomyocytes | Inhibition of Ca²⁺ uptake via Na⁺/Ca²⁺ exchange. | [2] | |

| Epithelial Na⁺ Channel (ENaC) | 4 nM | Bovine kidney cortex membrane vesicles | High-affinity inhibition of Na⁺ transport. | [3] |

| 50 nM | Murine collecting duct principal cells | Inhibition of transepithelial voltage. | [1] | |

| L-type Ca²⁺ Channel | 4 µM | Rat ventricular cardiomyocytes | Inhibition observed after longer preincubation periods (120 min). | [2] |

Note: IC₅₀ values can vary depending on the experimental conditions, including cell type, temperature, and the specific assay used.

Experimental Protocols

The following are detailed methodologies for key experiments aimed at characterizing the inhibitory effects of this compound on the Na+/Ca2+ exchanger.

Measurement of Na+/Ca2+ Exchanger Current using Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to isolate and record the electrical current generated by the Na+/Ca2+ exchanger, allowing for the direct assessment of this compound's inhibitory action.

a. Cell Preparation:

-

Isolate cardiomyocytes or other cells of interest expressing NCX using standard enzymatic digestion protocols.

-

Plate the cells on glass coverslips and allow them to adhere.

b. Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To inhibit other currents, add: Verapamil (100 µM) to block L-type Ca²⁺ channels and Ouabain (20 µM) to block the Na⁺/K⁺-ATPase.

-

Internal (Pipette) Solution (in mM): 110 CsCl, 20 NaCl, 4 CaCl₂, 4 MgCl₂, 10 HEPES, 20 TEA-Cl, 5 Glucose, 20 BAPTA. pH adjusted to 7.1 with CsOH. The high concentration of the calcium chelator BAPTA is used to control intracellular calcium levels.

c. Recording Procedure:

-

Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of 0 mV.

-

Apply a voltage ramp protocol, for example, from +80 mV to -120 mV over 2 seconds, repeated at 10-second intervals.

-

Record the baseline NCX current (INCX). INCX can be identified as the Ni²⁺-sensitive current by perfusing the cell with a solution containing 5 mM NiCl₂ at the end of the experiment.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the this compound stock solution in the external solution to the desired final concentrations (e.g., ranging from 10 nM to 100 µM).

-

Perfuse the cell with the this compound-containing external solution and record the current until a steady-state inhibition is observed.

-

Wash out the this compound by perfusing with the control external solution to assess the reversibility of the inhibition.

d. Data Analysis:

-

Measure the amplitude of the outward and inward components of the INCX before and after the application of this compound.

-

Construct a concentration-response curve by plotting the percentage of inhibition against the this compound concentration.

-

Fit the data to a Hill equation to determine the IC₅₀ value.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM Fluorescence Imaging

This protocol allows for the indirect assessment of NCX activity by measuring changes in intracellular calcium concentration in response to stimuli that activate the exchanger, and the effect of this compound on these changes.

a. Cell Preparation and Dye Loading:

-

Plate cells on glass-bottom dishes or coverslips.

-

Prepare a Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO).

-

Prepare a loading buffer (e.g., HEPES-buffered saline) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Incubate the cells with the loading buffer for 30-60 minutes at room temperature or 37°C in the dark.

-

Wash the cells with the loading buffer without Fura-2 AM to remove excess dye and allow for de-esterification of the dye for at least 20 minutes.

b. Imaging Procedure:

-

Mount the dish or coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

-

Establish a baseline [Ca²⁺]i by recording the fluorescence ratio (F340/F380) in a resting state.

-

To induce Ca²⁺ entry via the reverse mode of NCX, perfuse the cells with a low-Na⁺, high-Ca²⁺ external solution.

-

Record the change in the F340/F380 ratio over time.

-

To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified period before inducing Ca²⁺ entry.

-

Compare the change in the fluorescence ratio in the presence and absence of this compound.

c. Data Analysis:

-

Calculate the F340/F380 ratio for each time point.

-

The ratio is proportional to the intracellular calcium concentration.

-

Quantify the peak change in the ratio or the area under the curve to assess the effect of this compound on Ca²⁺ influx.

Mandatory Visualizations

Signaling Pathway: Cardiac Excitation-Contraction Coupling

The Na+/Ca2+ exchanger is a key component of cardiac excitation-contraction coupling, primarily responsible for Ca2+ efflux during diastole to allow for muscle relaxation. Inhibition of NCX by this compound disrupts this process, leading to an accumulation of intracellular calcium.

Caption: Cardiac excitation-contraction coupling pathway and the inhibitory effect of this compound on NCX.

Experimental Workflow: Whole-Cell Patch-Clamp for NCX Inhibition

The following diagram outlines the key steps in an electrophysiological experiment to determine the inhibitory effect of this compound on NCX currents.

Caption: Experimental workflow for assessing this compound's inhibition of NCX using whole-cell patch-clamp.

Conclusion

This compound serves as a readily available and frequently cited inhibitor of the Na+/Ca2+ exchanger. However, its utility is significantly constrained by its off-target effects, most notably on ENaC and L-type calcium channels. Researchers and drug development professionals must exercise caution when using this compound, employing appropriate controls and considering the potential for confounding results. The detailed protocols and quantitative data presented in this guide are intended to aid in the design of rigorous experiments and the accurate interpretation of their outcomes. For studies requiring high selectivity, the use of more recently developed and specific NCX inhibitors should be considered. Nevertheless, with a thorough understanding of its pharmacological profile, this compound can still be a valuable tool in the initial stages of investigating the multifaceted roles of the Na+/Ca2+ exchanger in cellular physiology and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition by 5-N-(4-chlorobenzyl)-2',4'-dimethylthis compound of Na+/Ca2+ exchange and L-type Ca2+ channels in isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photoaffinity labeling of the epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of Benzamil in Cellular Sodium Homeostasis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular sodium homeostasis is a cornerstone of physiological function, critical for processes ranging from neuronal excitability and muscle contraction to epithelial transport and cell volume regulation. The precise control of intracellular sodium concentration ([Na⁺]ᵢ) is maintained by a complex interplay of ion channels, pumps, and exchangers. Dysregulation of this delicate balance is implicated in a host of pathological conditions, including hypertension, cystic fibrosis, and certain cancers. Benzamil, a potent analog of amiloride, has emerged as a critical pharmacological tool and potential therapeutic agent for its ability to modulate key sodium transport pathways.

This technical guide provides a comprehensive overview of the role of this compound in cellular sodium homeostasis. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the key signaling pathways it influences. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and target cellular sodium transport.

Mechanism of Action

This compound exerts its primary effects on cellular sodium homeostasis through the inhibition of two major classes of sodium transporters: the epithelial sodium channel (ENaC) and the sodium-calcium exchanger (NCX).

2.1. Epithelial Sodium Channel (ENaC) Inhibition

ENaC is a key player in sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon. It is a heterotrimeric channel composed of α, β, and γ subunits, with a δ subunit sometimes substituting for α. This compound is a potent blocker of ENaC, with its benzyl group addition to the amiloride structure increasing its inhibitory activity by several hundredfold[1]. This blockade directly inhibits the influx of sodium ions into the cell, thereby reducing intracellular sodium concentration. The potency of this compound can vary depending on the subunit composition of the ENaC channel[1].

2.2. Sodium-Calcium Exchanger (NCX) Inhibition

The Na⁺/Ca²⁺ exchanger is a bidirectional transporter crucial for maintaining calcium homeostasis, but it also plays a significant role in sodium balance. In its forward mode, it extrudes Ca²⁺ from the cell in exchange for Na⁺ influx. In its reverse mode, it imports Ca²⁺ and extrudes Na⁺. This compound is a known inhibitor of NCX, and this action can indirectly affect intracellular sodium levels by altering the driving forces for sodium movement[2]. The inhibition of NCX by this compound can have complex downstream effects on cellular signaling, as both sodium and calcium are critical second messengers.

Quantitative Data on this compound Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which can vary depending on the target protein, its subunit composition, and the experimental conditions.

| Target | Subunit/Isoform | IC₅₀ | Cell Type/System | Reference |

| ENaC | αβγ | ~3.3 nM | Xenopus oocytes | [1] |

| δβγ | ~100 nM (30-fold higher than αβγ) | Xenopus oocytes | [1] | |

| Not specified | 50 nM | Murine collecting duct principal cells | [3] | |

| NCX | NCX1, NCX2, NCX3 | ~100 nM (general) | Not specified | [2] |

| TRPP3 | 1.1 µM | [2] |

Experimental Protocols

Investigating the effects of this compound on cellular sodium homeostasis requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

4.1. Measurement of Intracellular Sodium Concentration using Fluorescent Indicators

This protocol describes the use of the fluorescent sodium indicator Sodium Green™, tetraacetate (AM ester) to measure changes in intracellular sodium concentration in response to this compound treatment.

Materials:

-

Cells of interest cultured on glass-bottom dishes

-

Sodium Green™, tetraacetate, AM ester (Molecular Probes)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

-

This compound hydrochloride

-

Ionophores for calibration (e.g., gramicidin, monensin, and nigericin)

-

Fluorescence microscope with appropriate filter sets (excitation ~488 nm, emission ~525 nm)

Protocol:

-

Dye Loading:

-

Prepare a 5 mM stock solution of Sodium Green™, AM ester in high-quality, anhydrous DMSO.

-

Prepare a loading solution by diluting the Sodium Green™ stock solution to a final concentration of 5-10 µM in HBSS. To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02%.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and dye concentration should be determined empirically for each cell type.

-

-

Wash and De-esterification:

-

After incubation, wash the cells twice with fresh HBSS to remove excess dye.

-

Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

This compound Treatment and Imaging:

-

Prepare a stock solution of this compound hydrochloride in DMSO. Dilute to the desired final concentration in HBSS immediately before use.

-

Acquire baseline fluorescence images of the cells before adding this compound.

-

Add the this compound solution to the cells and immediately begin acquiring time-lapse fluorescence images to monitor the change in intracellular sodium concentration.

-

-

Calibration:

-

At the end of the experiment, calibrate the fluorescence signal to absolute intracellular sodium concentrations.

-

Prepare a series of calibration buffers with known sodium concentrations (e.g., 0, 10, 20, 50, 100 mM NaCl), maintaining constant ionic strength by replacing NaCl with KCl or NMDG-Cl.

-

Treat the cells with a cocktail of ionophores (e.g., 10 µM gramicidin, 10 µM monensin, and 10 µM nigericin) in the presence of each calibration buffer to equilibrate intracellular and extracellular sodium concentrations.

-

Measure the fluorescence intensity at each sodium concentration and generate a calibration curve.

-

4.2. Electrophysiological Analysis of ENaC Inhibition by this compound using Patch-Clamp

This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on ENaC currents.

Materials:

-

Cells expressing ENaC (e.g., HEK293 cells stably transfected with α, β, and γ ENaC subunits)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller and fire-polisher

-

Extracellular (bath) solution (in mM): 145 NaCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Intracellular (pipette) solution (in mM): 120 CsCl, 5 NaCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 3 ATP-Mg, 0.1 GTP-Na, pH 7.2 with CsOH.

-

This compound hydrochloride stock solution.

Protocol:

-

Cell Preparation:

-

Plate ENaC-expressing cells on small glass coverslips 24-48 hours before the experiment.

-

-

Pipette Fabrication:

-

Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Fire-polish the pipette tips to ensure a smooth surface for gigaseal formation.

-

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Approach a single cell with the patch pipette while applying positive pressure.

-

Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

-

Voltage-Clamp Protocol and this compound Application:

-

Hold the cell at a holding potential of -60 mV.

-

Apply a series of voltage steps (e.g., from -100 mV to +80 mV in 20 mV increments) to elicit ENaC currents.

-

Record baseline currents in the absence of this compound.

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Once the current reaches a new steady state, apply the same voltage-step protocol to record the inhibited ENaC currents.

-

-

Data Analysis:

-

Measure the peak or steady-state current amplitude at each voltage step before and after this compound application.

-

Calculate the percentage of inhibition at each concentration of this compound.

-

Generate a dose-response curve and fit the data to the Hill equation to determine the IC₅₀ value.

-

Signaling Pathways and Visualizations

The activity of ENaC is tightly regulated by various signaling pathways, most notably the aldosterone-mediated pathway. This compound's inhibition of ENaC can be understood in the context of these regulatory mechanisms.

5.1. Aldosterone Signaling Pathway Regulating ENaC

Aldosterone, a mineralocorticoid hormone, plays a central role in sodium homeostasis by increasing the activity and cell surface expression of ENaC. This is primarily achieved through the serum and glucocorticoid-inducible kinase 1 (SGK1) and the ubiquitin ligase Nedd4-2.

Caption: Aldosterone signaling pathway regulating ENaC activity.

5.2. Experimental Workflow for Investigating this compound's Effect on Intracellular Sodium

The following diagram illustrates a typical workflow for an experiment designed to quantify the effect of this compound on intracellular sodium levels.

References

The Impact of Benzamil on H+-K+-ATPase Activity in Renal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the inhibitory effects of the potassium-sparing diuretic, Benzamil, on the H+-K+-ATPase in renal cells. This document provides a comprehensive overview of the current understanding of this interaction, including quantitative data, detailed experimental methodologies, and a depiction of the relevant physiological pathways.

Executive Summary

This compound, a potent analog of amiloride, is well-established as an inhibitor of the epithelial sodium channel (ENaC). However, recent evidence has unequivocally demonstrated a direct inhibitory effect of this compound on the renal H+-K+-ATPase, independent of its action on ENaC. This finding has significant implications for understanding the mechanisms of urinary alkalization induced by ENaC blockers and opens new avenues for research into the physiological roles of renal H+-K+-ATPases and the pharmacological actions of this compound. This guide summarizes the key findings, presents the supporting data in a structured format, and provides detailed experimental protocols for further investigation.

Quantitative Data on this compound's Impact